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Calcitonin, eel TFA

Cat. No.: B1574862
M. Wt: 3528.89
Attention: For research use only. Not for human or veterinary use.
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Description

Evolutionary Perspectives and Comparative Sequence Homology of Calcitonin Peptides

The calcitonin gene family, which includes calcitonin and CGRP, evolved through processes of gene duplication and alternative splicing. begellhouse.comnih.govnih.gov The primary gene transcript can be alternatively spliced to produce either calcitonin or CGRP in a tissue-specific manner. tandfonline.combegellhouse.com This gene family is believed to have diverged from a common ancestral gene, leading to a superfamily of related peptides with distinct but sometimes overlapping functions. begellhouse.comresearchgate.net

All calcitonin peptides are composed of 32 amino acids and share key structural features: a disulfide bridge between cysteine residues at positions 1 and 7, forming a seven-amino-acid ring at the N-terminus, and an amidated C-terminus, typically ending with prolinamide. nih.govresearchgate.netbioscientifica.com These features are crucial for biological activity. Across different species, there is significant variation in the amino acid sequence, yet seven to eight residues are consistently conserved, highlighting their importance for the peptide's fundamental structure and function. genscript.comgenscript.combioscientifica.com

Eel calcitonin shows significant sequence differences compared to its human counterpart, with variations at 16 of the 32 positions. caymanchem.com It is, however, more closely related to salmon calcitonin. google.com This degree of variation among species is a key point of interest in research, as it underlies the differing potencies and binding affinities observed between calcitonins from various sources. caymanchem.complos.org For instance, fish-derived calcitonins, like those from salmon and eel, are notably more potent in mammals than human calcitonin. google.com

SpeciesAmino Acid Sequence (Positions 1-32)Reference
HumanC G N L S T C M L G T Y T Q D F N K F H T F P Q T A I G V G A P nih.govresearchgate.net
SalmonC S N L S T C V L G K L S Q E L H K L Q T Y P R T N T G S G T P genscript.com
EelC S N L S T C V L G K L S Q E L H K L Q T Y P R T D V G A G T P genscript.comcaymanchem.com

Overview of Calcitonin Receptor Signaling and Ligand Interactions in Research

The biological effects of calcitonin are mediated by the calcitonin receptor (CTR), a member of the Class B family of G protein-coupled receptors (GPCRs). genscript.complos.orgwikipedia.org These receptors are characterized by a seven-transmembrane domain structure and a large N-terminal extracellular domain that is crucial for ligand binding. frontiersin.orgebi.ac.uk

Upon binding of calcitonin, the CTR undergoes a conformational change that activates intracellular signaling pathways. researchgate.net The receptor primarily couples to Gs and Gq G-proteins. wikipedia.orguniprot.org

Gs Pathway : Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. ebi.ac.ukuniprot.orgresearchgate.net This in turn activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. researchgate.net

Gq Pathway : Coupling to the Gq protein activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This leads to the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC). nih.govoup.com

The interaction between the calcitonin peptide and its receptor is a complex, two-step process. The C-terminal end of the peptide first binds to the N-terminal extracellular domain of the receptor. researchgate.netnih.gov This initial interaction facilitates the binding of the N-terminal ring of the peptide into the transmembrane domain of the receptor, leading to its full activation. researchgate.netnih.gov

Furthermore, the CTR can form heterodimers with Receptor Activity-Modifying Proteins (RAMPs), which can alter the receptor's ligand specificity and signaling properties. nih.govguidetopharmacology.orgnih.gov For example, the interaction of CTR with different RAMPs can generate receptors with high affinity for other peptides in the calcitonin family, such as amylin. guidetopharmacology.org This molecular versatility is a subject of intense research, as it expands the regulatory scope of the calcitonin signaling system.

Significance of Eel Calcitonin as a Model Peptide in Academic Investigations

Eel calcitonin is a valuable tool in research for several reasons. Its distinct amino acid sequence compared to human calcitonin results in different pharmacological properties, including higher binding affinity for certain receptor subtypes and greater potency. caymanchem.comgoogle.com Research indicates that eel calcitonin binds to the calcitonin receptor with a significantly higher affinity than human calcitonin. caymanchem.com

This enhanced potency makes it a powerful agonist for studying the physiological effects of CTR activation. For example, studies have used eel calcitonin to investigate phosphoinositide hydrolysis and prolactin release in pituitary cells, demonstrating its effectiveness in stimulating these pathways. medchemexpress.com Its stability and potent action also make it a reliable agent for exploring the mechanisms of receptor desensitization and downregulation, a phenomenon where continuous exposure to a ligand leads to a reduced cellular response. oup.com

Structural studies using techniques like NMR spectroscopy have utilized eel calcitonin to understand how these peptides fold and interact with membrane environments. rcsb.orgacs.org These investigations have revealed an amphipathic alpha-helix structure (from residues 5-19) that is crucial for its function. rcsb.orgacs.org The availability of a high-purity synthetic version, such as Calcitonin, eel TFA, ensures reproducibility and accuracy in these sensitive experimental setups.

Properties

Molecular Formula

C₁₄₈H₂₄₂F₃N₄₃O₄₉S₂

Molecular Weight

3528.89

sequence

One Letter Code: CSNLSTCVLGKLSQELHKLQTYPRTDVGAGTP-NH2 (Disulfide bridge: Cys1-Cys7)

Synonym

Thyrocalcitonin eel (TFA)

Origin of Product

United States

Synthesis and Advanced Peptide Engineering Methodologies

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing synthetic peptides like eel calcitonin. bachem.com This methodology involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. rutgers.edu This approach facilitates the removal of excess reagents and byproducts by simple filtration and washing, streamlining the otherwise complex process of peptide synthesis. bachem.com

The most prevalent strategy for the SPPS of eel calcitonin and its analogs is based on the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids. nih.govnih.gov This method is favored due to the mild basic conditions required for the removal of the Fmoc group (deprotection), which are compatible with a wide range of acid-labile side-chain protecting groups. researchgate.net

The synthesis cycle begins with the deprotection of the Fmoc group from the resin-bound amino acid, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.net5z.com The newly liberated amine is then ready to couple with the next Fmoc-protected amino acid. This coupling (amide bond formation) is facilitated by activating agents. Common activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used with an additive like Oxyma Pure or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govrsc.orgoup.com

Permanent protecting groups are required for the reactive side chains of certain amino acids to prevent unwanted side reactions during synthesis. These groups are designed to be stable throughout the synthesis cycles and are only removed during the final cleavage step. The choice of protecting groups is critical and must be orthogonal to the temporary Fmoc protection. rsc.org For the synthesis of a peptide like eel calcitonin, a variety of such groups are employed.

Table 1: Common Side-Chain Protecting Groups in Fmoc-SPPS of Calcitonin
Amino AcidCommon Protecting GroupChemical Name
Arginine (Arg)Pbf2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl
Aspartic Acid (Asp)OtButert-Butyl ester
Cysteine (Cys)TrtTrityl
Glutamic Acid (Glu)OtButert-Butyl ester
Histidine (His)TrtTrityl
Lysine (Lys)Boctert-Butoxycarbonyl
Serine (Ser)tButert-Butyl ether
Threonine (Thr)tButert-Butyl ether
Tyrosine (Tyr)tButert-Butyl ether
Asparagine (Asn)TrtTrityl
Glutamine (Gln)TrtTrityl

Data sourced from multiple studies on calcitonin synthesis. rsc.org

Modern peptide synthesis, including that of eel calcitonin, is heavily reliant on automated synthesizers. nii.ac.jp These instruments automate the repetitive cycles of deprotection, washing, coupling, and washing required in SPPS. rsc.orgoup.com Automation ensures high reproducibility, minimizes human error, and allows for the efficient synthesis of complex peptides. Synthesizers can be programmed for specific protocols, controlling the delivery of reagents, reaction times, and temperature, which can be optimized to improve coupling efficiency and reduce aggregation of the growing peptide chain. oup.com The synthesis of various calcitonin analogs on automated platforms has been widely reported, demonstrating the robustness of this technology for producing these peptides for research and therapeutic development. rsc.orgmdpi.com

Fmoc and Related Protecting Group Chemistries in Peptide Synthesis

Post-Synthetic Processing and Purification Techniques

Following the successful assembly of the full-length peptide chain on the resin, a series of post-synthetic steps are required to obtain the purified eel calcitonin TFA. researchgate.net These include cleaving the peptide from the solid support, removing all protecting groups, forming the intramolecular disulfide bond, and purifying the crude product. google.comnih.gov

The final step of SPPS is the cleavage of the synthesized peptide from the resin support, which simultaneously removes the acid-labile side-chain protecting groups. google.com This is typically accomplished by treating the peptide-resin with a strong acid cocktail. google.com Trifluoroacetic acid (TFA) is the most common cleavage reagent. researchgate.net The cleavage cocktail usually contains a high concentration of TFA (e.g., 95%) mixed with "scavengers" or "carbocation scavengers." rsc.orgnih.gov These scavengers, such as triisopropylsilane (B1312306) (TIS), water (H₂O), and 1,2-ethanedithiol (B43112) (EDT), are crucial for trapping the reactive carbocations generated from the cleavage of the protecting groups (e.g., tBu, Trt, Pbf), thus preventing the modification of sensitive amino acid residues like tryptophan and methionine. 5z.comgoogle.com After stirring the peptide-resin with the cleavage cocktail for a few hours, the resin is filtered off, and the crude peptide is precipitated from the filtrate using a cold non-polar solvent like diethyl ether. google.com

Table 2: Representative Cleavage Cocktails for Fmoc-SPPS
Cocktail NameComposition (v/v/v)Primary ScavengersReference
Reagent KTFA / Water / Phenol / Thioanisole / EDTPhenol, Thioanisole, EDT nih.gov
TFA/TIS/H₂OTFA (95%) / TIS (2.5%) / H₂O (2.5%)Triisopropylsilane (TIS), Water researchgate.netrsc.org
TFA/Thioanisole/EDT/AnisoleTFA (90%) / Thioanisole (5%) / EDT (3%) / Anisole (2%)Thioanisole, EDT, Anisole google.com

High-Performance Liquid Chromatography (HPLC) is the standard and most powerful technique for the purification of synthetic peptides like eel calcitonin from the crude mixture obtained after cleavage. researchgate.netturkjps.org Specifically, reversed-phase HPLC (RP-HPLC) is used, which separates molecules based on their hydrophobicity. oup.com

The crude peptide is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase, typically silica (B1680970) particles modified with C4, C8, or C18 alkyl chains. rsc.orgoup.com The peptide is then eluted by a gradient of increasing organic solvent, most commonly acetonitrile (B52724), in water. An ion-pairing agent, almost always TFA at a concentration of 0.1%, is added to both the aqueous and organic phases of the mobile phase. turkjps.org The TFA serves two key purposes: it protonates the free amines and carboxylates on the peptide, neutralizing their charge and improving interaction with the stationary phase, and it forms an ion pair with the protonated basic residues, which enhances retention and results in sharper, more symmetrical peaks. Fractions are collected as they elute from the column, and those containing the pure peptide are identified, pooled, and lyophilized (freeze-dried) to yield the final product as a white, fluffy powder, which is the trifluoroacetate (B77799) salt of eel calcitonin.

Table 3: Typical RP-HPLC Parameters for Calcitonin Purification
ParameterTypical Value / Condition
Column TypeReversed-Phase C4, C8, or C18
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
ElutionLinear gradient of increasing Mobile Phase B
DetectionUV absorbance at ~220 nm
Flow Rate1-20 mL/min (preparative scale)

Data compiled from various sources on peptide purification. rsc.orggoogle.comturkjps.org

While RP-HPLC is the primary purification tool, other chromatographic techniques can be employed as complementary or initial purification steps. researchgate.net Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. nih.govjst.go.jp Using resins like Sephadex (e.g., G-25, G-50), this method is effective for desalting the peptide solution after cleavage or for removing high molecular weight impurities or smaller truncated peptide fragments. epo.orggoogle.com

Ion-exchange chromatography is another valuable technique that separates peptides based on their net charge at a given pH. epo.orgpnas.org For calcitonin, cation-exchange chromatography (e.g., using SP-Sephadex or Carboxymethylcellulose) can be used, where the positively charged peptide binds to a negatively charged resin and is then eluted by increasing the salt concentration or pH of the buffer. nih.govjst.go.jpgoogle.com These methods are particularly useful for initial purification of large quantities of crude peptide or for isolating the product from a complex mixture of byproducts. google.com

Advanced Structural Characterization and Conformational Analysis

Primary Structure Verification Techniques

The primary structure, or amino acid sequence, of eel calcitonin is fundamental to its function. Various methods are employed to confirm this sequence with high fidelity.

The definitive amino acid sequence of eel calcitonin was first elucidated using traditional protein chemistry techniques. oup.com Manual Edman degradation, a stepwise process of cleaving and identifying amino acids from the N-terminus, was instrumental in determining the sequence of the first 31 residues. oup.com The C-terminal residue, a prolinamide, was identified through its dansyl derivative. oup.com This foundational work established the primary structure as Cys-Ser-Asn-Leu-Ser-Thr-Cys-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2. oup.commedchemexpress.com

Modern approaches often complement these classical methods. Mass spectrometry, particularly when coupled with enzymatic digestion, provides a powerful tool for sequence verification. nih.govrsc.org By digesting the peptide with specific proteases like trypsin and then analyzing the resulting fragments by mass, the sequence can be confirmed with a high degree of confidence. nih.govnih.gov

A critical feature of all known calcitonins is the intramolecular disulfide bond between the cysteine residues at positions 1 and 7, which forms a seven-membered ring at the N-terminus. umich.edufrontiersin.orgcore.ac.uk The integrity of this Cys1-Cys7 bridge is essential for the peptide's biological activity. nih.gov

Analysis of this disulfide bond configuration is typically achieved through a combination of techniques. After enzymatic digestion of the intact peptide, the fragment containing the disulfide bond can be isolated and analyzed by mass spectrometry. nih.gov The mass of this fragment will differ from the sum of its constituent amino acids in their reduced form, confirming the presence of the disulfide linkage. Further analysis using tandem mass spectrometry (MS/MS) can pinpoint the exact connectivity of the cysteine residues.

Amino Acid Sequencing Methodologies

Spectroscopic and Biophysical Characterization of Eel Calcitonin Conformation

The three-dimensional conformation of eel calcitonin is not static but rather adapts to its environment. Spectroscopic and biophysical techniques are crucial for understanding these conformational dynamics, which are intimately linked to the peptide's interaction with its receptor.

Circular dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides and proteins in solution. For eel calcitonin, CD studies have revealed that its conformation is highly dependent on the solvent environment. nih.gov In aqueous solutions, eel calcitonin generally exhibits a random coil structure. nih.gov However, in the presence of membrane-mimicking environments, such as solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecyl sulphate (SDS), it adopts a more ordered structure. nih.govnih.gov

Specifically, at TFE concentrations above 15%, CD spectra indicate the formation of a significant amount of α-helical structure. nih.gov Comparative studies have shown that the propensity to form an α-helix in a TFE/water mixture follows the order: Elcatonin > salmon Calcitonin > porcine Calcitonin > eel Calcitonin > human Calcitonin. nih.gov The transition from a random coil to an α-helical state in eel calcitonin appears to be a two-state process, as indicated by the presence of an isosbestic point in the CD spectra during TFE titration. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atom-level insights into the three-dimensional structure and dynamics of peptides in solution. nih.govnih.gov For eel calcitonin, ¹H-NMR studies, often in conjunction with distance geometry calculations, have been employed to determine its solution conformation. nih.govnih.gov

In a mixture of 60% water and 40% TFE, a solvent system that promotes helical structure, NMR analysis has shown that eel calcitonin possesses an amphiphilic α-helix spanning from residue Leu4 to Gln20. nih.gov This helical region is a common feature among calcitonins and is believed to be important for receptor interaction. researchgate.netacs.orgnih.gov Further analysis of Nuclear Overhauser Effect (NOE) data has identified a turn structure in the C-terminal region, specifically between Arg24 and Asp26. nih.gov This C-terminal conformation is also observed in elcatonin, a synthetic analogue of eel calcitonin, suggesting its importance for biological activity. nih.gov

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides like eel calcitonin. rsc.org Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are routinely used to determine the precise molecular weight of the intact peptide, providing a primary confirmation of its identity and purity. nih.govnih.govoup.comresearchgate.net

Beyond simple mass determination, MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful method for peptide mapping and impurity profiling. rsc.orgnih.govallpeptide.com Following enzymatic digestion, the resulting peptide fragments can be separated by LC and identified by MS. nih.govnih.gov This approach allows for the verification of the amino acid sequence and the identification of any modifications or impurities, such as deletions or insertions. rsc.org Tandem mass spectrometry (MS/MS) can further provide sequence information for the individual fragments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are powerful tools for investigating the conformational landscape of peptides like eel calcitonin. These techniques complement experimental data from Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, offering a dynamic perspective on the peptide's structure at a molecular level. While specific MD simulation studies exclusively on eel calcitonin are not extensively documented in publicly available literature, insights can be drawn from computational analyses of its analogues and related calcitonin family members.

The prediction of the three-dimensional structure of eel calcitonin has been primarily informed by experimental data, which then serves as a foundation for computational refinement. Studies on an analogue of eel calcitonin, elcatonin, where the Cys1-Cys7 disulfide bond is replaced by an ethylene (B1197577) linkage, have utilized a combination of 1H-NMR spectroscopy and distance geometry calculations to determine its solution structure. acs.org This approach is a cornerstone of computational structure prediction for peptides.

These computational analyses, in conjunction with CD spectroscopy, have revealed that eel calcitonin predominantly exists in a random coil state in aqueous solutions but transitions to a well-defined α-helical conformation in membrane-mimetic environments, such as in the presence of trifluoroethanol (TFE) at concentrations above 15%. acs.org The principal structural feature is an amphipathic α-helix spanning from approximately residue Ser5 to Leu19. acs.orgacs.org This helix is crucial for the peptide's interaction with its receptor. The N-terminal part of the molecule forms a loop due to the disulfide bridge between Cys1 and Cys7, while the C-terminal region remains largely unstructured. acs.orgacs.org

Computational models derived from this data provide a static yet detailed picture of the most probable conformation. The generation of a conformational ensemble through these methods allows for the exploration of various low-energy states the peptide can adopt, providing a more comprehensive understanding of its structural possibilities.

Table 1: Predicted Structural Features of Eel Calcitonin

Structural ElementResidue RangeMethod of Prediction/ObservationEnvironmentReference
Disulfide BondCys1 - Cys7Inferred from sequenceAll environments embl-heidelberg.de
α-HelixSer5 - Leu19NMR Spectroscopy, Distance Geometry CalculationsMicelles, TFE Solution acs.orgacs.orgacs.org
UnstructuredC-terminusNMR SpectroscopyMicelles acs.orgacs.org
Turn StructuresResidues 1-5Distance Geometry Calculations (on elcatonin)TFE/Water Mixture acs.org

This table is generated based on available data from experimental and computational studies on eel calcitonin and its close analogue, elcatonin.

While dedicated molecular dynamics (MD) simulation studies on eel calcitonin are sparse in the reviewed literature, the principles of its dynamic behavior can be inferred from its known structure and from simulations of other calcitonins, such as human and salmon calcitonin. researchgate.netdokumen.pub MD simulations allow for the observation of the peptide's motion over time, revealing its flexibility and how it adapts to different environments.

In Aqueous Environments: In a simulated aqueous solution, eel calcitonin is expected to exhibit significant flexibility, consistent with the experimental observation of a random coil structure. acs.org MD simulations would likely show the peptide sampling a wide range of conformations, with the N-terminal loop and the C-terminal tail being particularly dynamic. The central helical region, while less defined than in a membrane environment, might show a propensity to form transient helical turns.

In Membrane-Mimetic Environments: When placed in a simulated membrane-mimetic environment (e.g., a lipid bilayer or a solvent mixture mimicking the membrane interface), a significant conformational change is anticipated. MD simulations would be expected to capture the formation and stabilization of the amphipathic α-helix (residues 5-19). acs.orgacs.org The dynamics of the peptide would be altered, with the helical segment showing reduced fluctuations. The simulation would also reveal the orientation of the peptide relative to the membrane, with the hydrophobic face of the helix interacting with the lipid core and the hydrophilic face exposed to the solvent, a common feature for membrane-associated peptides. acs.org Studies on glycosylated eel calcitonin suggest that modifications can reduce the fluctuations of the α-helix, indicating that interactions with other molecules can further stabilize its structure. acs.org

Table 2: Inferred Dynamic Properties of Eel Calcitonin from Simulation Principles

EnvironmentPredicted FlexibilityKey Dynamic EventsInferred From
Aqueous SolutionHigh- Rapid conformational changes- Transient secondary structure formationExperimental data (CD spectroscopy) acs.org and general principles of peptide dynamics.
Membrane-MimeticModerate (in helical region)- Helix formation and stabilization- Orientation at the membrane interface- Reduced fluctuation in the helical coreExperimental data (NMR) acs.orgacs.org and MD studies on other calcitonins. researchgate.netufrgs.br

This table summarizes the expected dynamic behavior of eel calcitonin based on established principles of molecular dynamics and experimental observations, in the absence of specific published MD simulation data for this peptide.

Table 3: List of Mentioned Compounds

Structure Activity Relationship Sar and Receptor Interaction Studies

Elucidation of Key Amino Acid Residues for Biological Activity

Identifying the amino acid residues essential for the biological functions of eel calcitonin has been a primary focus of SAR studies. Techniques such as alanine (B10760859) scanning mutagenesis and positional substitution have been instrumental in mapping these key residues.

Like other members of the calcitonin family, eel calcitonin possesses two key structural features that are essential for its biological activity: a disulfide-bonded ring at the N-terminus and an amidated C-terminus. nih.govresearchgate.netsb-peptide.com

The N-terminal region of calcitonins, including eel calcitonin, features a seven-amino-acid loop formed by a disulfide bond between cysteine residues at positions 1 and 7. researchgate.netnii.ac.jp This ring structure is believed to be crucial for receptor activation. nih.gov The general mechanism of action for this family of peptides involves a two-step binding process. nih.govguidetopharmacology.org The C-terminal portion of the peptide first binds to the extracellular domain (ECD) of the receptor, which then allows the N-terminal ring to interact with the transmembrane domain and extracellular loops of the receptor, leading to its activation. nih.govguidetopharmacology.org Disruption of this disulfide bridge, for example through S-carboxyamidomethylcysteine modification of human calcitonin gene-related peptide (CGRP), results in a loss of biological activity, highlighting the importance of this structural feature. portlandpress.com

At the other end of the molecule, the C-terminus of eel calcitonin is amidated, typically ending in a prolinamide residue. caymanchem.comgoogle.comgoogle.com This C-terminal amidation is a common feature among many biologically active peptides and is known to be important for receptor binding and potency. nih.gov Studies on sCT have shown that the C-terminal proline is crucial for receptor binding. nih.gov The loss of even a few amino acids from the C-terminus can lead to a significant decrease in biological activity. portlandpress.com

Alanine Scanning Mutagenesis and Positional Substitution Studies

Calcitonin Receptor Binding Kinetics and Thermodynamics

The interaction between eel calcitonin and its receptor is characterized by high affinity and specificity. Understanding the kinetics and thermodynamics of this binding is essential for comprehending its potent and prolonged action.

Radioligand binding assays are a standard method for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled version of the ligand (e.g., ¹²⁵I-eel calcitonin) is used to quantify binding to cells or membranes expressing the calcitonin receptor. nih.gov

Studies have shown that eel calcitonin binds to the calcitonin receptor 2 (CTR2) with a very high affinity. caymanchem.combertin-bioreagent.com Competitive binding assays, where the radiolabeled ligand competes with unlabeled ligands, have been used to determine the inhibition constants (Ki) for various calcitonins. Eel calcitonin demonstrates a significantly higher affinity for CTR2 compared to human, porcine, or rat calcitonin. caymanchem.combertin-bioreagent.com The reported Ki values highlight this difference, with eel calcitonin having a Ki of 0.01 nM, while human, porcine, and rat calcitonin have Ki values of 2.95 nM, 0.44 nM, and 5.89 nM, respectively. caymanchem.combertin-bioreagent.com This indicates a much stronger and more stable interaction of eel calcitonin with the receptor.

Table 1: Inhibition Constants (Ki) of Various Calcitonins for Calcitonin Receptor 2 (CTR2)

Calcitonin Source Ki (nM)
Eel 0.01 caymanchem.combertin-bioreagent.com
Human 2.95 caymanchem.combertin-bioreagent.com
Porcine 0.44 caymanchem.combertin-bioreagent.com
Rat 5.89 caymanchem.combertin-bioreagent.com

Autoradiographic studies using ¹²⁵I-eel-calcitonin in rats have shown that the binding of eel calcitonin can be displaced equally by unlabeled eel calcitonin and salmon calcitonin, suggesting they bind to the same receptor sites. nih.gov In contrast, human calcitonin was much less effective at displacing the bound eel calcitonin, further confirming the higher affinity of the fish-derived calcitonins for the mammalian receptor. nih.gov

The calcitonin receptor can associate with receptor activity-modifying proteins (RAMPs) to form different receptor complexes, such as amylin receptors (AMY). guidetopharmacology.orguniprot.org These complexes have altered ligand selectivity. While calcitonin receptors (CTRs) alone primarily bind calcitonin, the CTR:RAMP complexes gain a high affinity for amylin. guidetopharmacology.org

Eel calcitonin, like salmon calcitonin, is known to be a potent agonist at both the calcitonin receptor and, to some extent, at amylin receptors. mdpi.com The ability of eel calcitonin to interact with different receptor subtypes contributes to its broad range of biological effects. The relative potency of calcitonin agonists can also vary depending on the cell type and the specific G proteins they couple to, indicating a level of functional selectivity. researchgate.net

Radioligand Binding Assays for Receptor Affinity Determination

Investigation of Receptor Activation Mechanisms

Upon binding of eel calcitonin, the calcitonin receptor undergoes a conformational change that initiates intracellular signaling cascades. The primary mechanism of action involves the activation of G protein-coupled signaling pathways. nih.gov

The calcitonin receptor is a class B G protein-coupled receptor (GPCR). nih.govplos.org Its activation by calcitonin leads to the coupling of at least two major signal transduction pathways. nih.gov The most prominent pathway is the activation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP). sb-peptide.comuniprot.orgnih.gov This cAMP signaling is a key mediator of many of calcitonin's physiological effects. nih.gov

In addition to the cAMP pathway, the calcitonin receptor can also couple to the phospholipase C (PLC) pathway. nih.gov Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of calcium from intracellular stores and the activation of protein kinase C. nih.gov The ability of the receptor to couple to multiple G proteins and activate different signaling pathways allows for a complex and nuanced cellular response to calcitonin binding. nih.gov Furthermore, studies on salmon calcitonin have revealed that it can induce prolonged receptor signaling, which may be due to the ligand remaining bound to internalized receptors. plos.org This phenomenon of ligand bias, where a ligand preferentially activates one signaling pathway over another, could also be a factor in the action of eel calcitonin. plos.org

G-Protein Coupled Receptor (GPCR) Activation Analysis

Eel calcitonin exerts its effects by binding to the calcitonin receptor (CTR), a member of the Class B G-protein coupled receptor (GPCR) family. uniprot.orgguidetopharmacology.org This interaction initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The binding of eel calcitonin to the CTR is a critical first step in its biological activity. Studies have shown that both eel calcitonin (ECT) and salmon calcitonin (sCT) bind to the same receptor sites, though with differing affinities. nih.gov The interaction is complex, involving the N-terminal and C-terminal domains of the peptide with the extracellular and transmembrane domains of the receptor, respectively. acs.org

The calcitonin receptor can also form heterodimers with receptor activity-modifying proteins (RAMPs), which can alter ligand specificity and signaling outcomes. guidetopharmacology.orguniprot.org For instance, the association of the CTR with RAMPs can generate receptors with high affinity for other peptides like amylin. guidetopharmacology.org The activation of the GPCR by calcitonin triggers G-protein-mediated signaling, which is a hallmark of this receptor class. uniprot.orggoogle.com

Table 1: Eel Calcitonin and Receptor Interaction

ComponentDescriptionReferences
Receptor Type Class B G-Protein Coupled Receptor (GPCR) uniprot.orgguidetopharmacology.org
Ligand Binding Binds to the calcitonin receptor (CTR). nih.gov
Receptor Association Can form heterodimers with Receptor Activity-Modifying Proteins (RAMPs). guidetopharmacology.orguniprot.org
Signaling Initiation Ligand binding causes a conformational change that triggers G-protein signaling. uniprot.orggoogle.com

Adenylate Cyclase Activation and Cyclic AMP Production Studies

A primary signaling pathway activated by the eel calcitonin-CTR complex is the stimulation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) 3',5'-monophosphate (cAMP), a crucial second messenger. researchgate.net The activation of adenylate cyclase by calcitonin has been demonstrated in various cell types, including osteoclasts. nih.gov

Studies have shown that eel calcitonin stimulates cAMP production in a dose-dependent manner. nih.gov This increase in intracellular cAMP levels is a key mechanism through which calcitonin mediates its biological effects, such as the inhibition of bone resorption by osteoclasts. nih.gov Research indicates that the Gs alpha subunit of the G-protein is prominently involved in coupling the calcitonin receptor to adenylate cyclase. guidetopharmacology.org The persistent activation of adenylate cyclase is considered an important aspect of calcitonin's action. nih.gov

Table 2: Eel Calcitonin and Adenylate Cyclase/cAMP Pathway

ProcessKey FindingsReferences
Enzyme Activation Stimulates adenylate cyclase. researchgate.net
Second Messenger Increases intracellular cyclic AMP (cAMP) levels. nih.gov
Mechanism Dose-dependent stimulation of cAMP production. nih.gov
G-Protein Coupling Primarily mediated by the Gs alpha subunit. guidetopharmacology.org
Effect Persistent activation of adenylate cyclase is a feature of calcitonin action. nih.gov

Phosphoinositide Hydrolysis and Protein Kinase C Signaling Pathways

In addition to the adenylate cyclase pathway, eel calcitonin has been shown to influence the phosphoinositide signaling cascade. This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Research has demonstrated that eel calcitonin can induce a concentration-dependent stimulation of phosphoinositide hydrolysis in certain cell types, such as cultured anterior pituitary cells. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com This effect suggests an interference of calcitonin with the intracellular events initiated by the activation of membrane phospholipase C. nih.gov The resulting increase in intracellular calcium (mobilized by IP3) and activation of protein kinase C (PKC) by DAG represent another dimension of calcitonin's signaling repertoire. Interestingly, the effects of eel calcitonin on phosphoinositide turnover can be bimodal, with both stimulatory and inhibitory actions observed depending on the experimental conditions. nih.govnih.gov For instance, a single treatment with eel calcitonin increased inositol phosphate (B84403) accumulation, while repeated treatment led to an inhibition of phosphoinositide turnover. nih.gov In osteoblast-like cells, calcitonins have been shown to reduce parathyroid hormone-stimulated phorbol (B1677699) ester binding, which is an indirect measure of PKC activation. nih.gov

Table 3: Eel Calcitonin and Phosphoinositide/PKC Pathway

ProcessKey FindingsReferences
Pathway Activation Stimulates phosphoinositide hydrolysis in a concentration-dependent manner in specific cells. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com
Mechanism Involves the activation of phospholipase C (PLC). nih.gov
Second Messengers Leads to the production of inositol phosphates and diacylglycerol. nih.gov
Downstream Effects Can modulate protein kinase C (PKC) activity. nih.gov
Bimodal Action Can have both stimulatory and inhibitory effects on phosphoinositide turnover. nih.govnih.gov

Comparative Pharmacology and Biochemical Mechanisms in Research Models

Comparative Potency and Efficacy Studies with Other Calcitonin Species

The biological potency of calcitonin is a critical determinant of its therapeutic potential and is largely influenced by its amino acid sequence, which affects its conformational flexibility and receptor binding affinity. jci.org Teleost calcitonins, including those from eel and salmon, are generally recognized as being significantly more potent than their mammalian counterparts. jci.orgresearchgate.net

In vitro assays have been instrumental in delineating the relative potencies of different calcitonin species. Studies measuring the hypocalcemic effect in rats established an early hierarchy of potency, generally ranked as salmon calcitonin > eel calcitonin > porcine calcitonin > human calcitonin. turkjps.org Salmon and eel calcitonins are estimated to be 30 to 50 times more potent than human calcitonin. researchgate.netnih.gov This enhanced potency is attributed to a more stable structure and a greater ability to adopt an α-helical conformation, which is important for receptor binding. nih.govregulations.gov

Table 1: Comparative Potency of Calcitonin Species in Various Assays

Calcitonin Species Relative Potency/Efficacy Assay/Model System Reference(s)
Eel Calcitonin More potent than salmon calcitonin in this specific assay. Phosphoinositide hydrolysis in anterior pituitary cells. nih.gov
Eel Calcitonin Similar efficacy to salmon and [Asu1,7]eel calcitonin. Inhibition of inositol (B14025) phospholipid turnover. nih.gov
Salmon Calcitonin Generally considered more potent than eel calcitonin. Hypocalcemic effect in rats. turkjps.org
Salmon Calcitonin 50-fold greater potency than human calcitonin. General therapeutic use. nih.gov
Human Calcitonin Less potent than teleost (salmon, eel) and porcine calcitonins. General biological activity. turkjps.org
Porcine Calcitonin More potent than human calcitonin, less than teleost calcitonins. General biological activity. turkjps.org

The actions of calcitonins are mediated by calcitonin receptors (CTR), which belong to the class B family of G-protein coupled receptors. plos.org The specificity and cross-reactivity of different calcitonin peptides are complex and depend on the receptor isoform and the presence of Receptor Activity-Modifying Proteins (RAMPs). jci.orgnih.gov

There are two major isoforms of the human calcitonin receptor, CT(a) and CT(b), which arise from alternative splicing. plos.org Studies on cloned rat calcitonin receptor isoforms, C1a and C1b, revealed differential binding affinities. The C1b receptor, for example, shows a lower affinity for porcine calcitonin compared to salmon calcitonin and a low affinity for human calcitonin. nih.gov This highlights that receptor subtypes can distinguish between calcitonin species.

Cross-reactivity is also evident in immunoassays. For example, a radioimmunoassay developed for rat calcitonin showed negligible cross-reactivity (<0.001%) with eel, salmon, and porcine calcitonins, but a 12.5% cross-reactivity with human calcitonin, underscoring the significant structural differences between teleost and mammalian calcitonins. sceti.co.jp Conversely, another assay utilizing an antibody against a salmon calcitonin analog showed 100% cross-reactivity with eel and chicken calcitonin but 0% with human or rat calcitonin. phoenixbiotech.net This suggests a high degree of structural similarity among the teleost/avian calcitonins. nih.gov

Furthermore, calcitonin receptors can form complexes with RAMPs to create amylin receptors, which can also be activated by calcitonin, particularly salmon calcitonin. frontiersin.org This cross-reactivity with amylin receptors contributes to some of the broader biological effects observed with salmon calcitonin. frontiersin.org Eel calcitonin has also been shown to interact with human calcitonin receptors, as evidenced by its ability to suppress the secretion of human calcitonin from medullary thyroid carcinoma cells. nih.gov

In Vitro Assays Comparing Eel, Salmon, Human, and Porcine Calcitonins

Cellular and Subcellular Mechanism Research in Model Systems

Eel calcitonin's mechanisms of action have been investigated in several specialized cell lines, revealing its influence on various signaling pathways that control distinct cellular functions.

In primary cultures of anterior pituitary cells, eel calcitonin exhibits a bimodal effect on prolactin secretion, which is linked to its influence on phosphoinositide turnover. nih.govnih.gov A single, acute treatment with eel calcitonin or its analog, [Asu1,7]eel calcitonin, stimulates a concentration-dependent increase in inositol phosphate (B84403) accumulation. nih.govtandfonline.com This stimulation of the phosphoinositide pathway is correlated with a slight but significant increase in prolactin release. nih.govnih.gov Notably, under the same conditions, salmon calcitonin was found to be inactive in stimulating this pathway and did not alter basal prolactin secretion. nih.govtandfonline.com

In contrast, chronic or repeated treatment with eel calcitonin, its analog, or salmon calcitonin leads to an inhibition of inositol phospholipid turnover. nih.gov This inhibitory effect on the signaling pathway is accompanied by a marked reduction in prolactin release, particularly in the presence of Thyrotropin-Releasing Hormone (TRH). nih.govtandfonline.com These findings suggest that calcitonin can modulate hormone secretion at the pituitary level through complex interactions with intracellular signaling cascades. nih.govoncohemakey.com

The UMR-106 cell line, derived from a rat osteogenic sarcoma, serves as a valuable model for osteoblasts. scienceopen.comnih.gov In these cells, eel calcitonin has been shown to interfere with intracellular signaling events. Research comparing eel calcitonin, salmon calcitonin, and [Asu1,7]eel calcitonin found that all three peptides exhibited similar potency and efficacy in reducing parathyroid hormone-stimulated binding of [3H]phorbol-12,13-dibutyrate. nih.gov This binding is an indirect index of protein kinase C (PKC) activation, suggesting that calcitonin's effects in these cells may involve the modulation of PKC-related pathways. nih.gov

The mechanism appears to be linked to the modulation of phosphoinositide turnover. nih.gov Repeated treatment with these calcitonins induced an inhibition of inositol phospholipid turnover in UMR-106 cells. nih.gov It has been proposed that the activation of calcitonin receptors can lead to the activation of both the adenylyl cyclase/cAMP and the phospholipase C/PKC pathways. karger.comnih.gov

LLC-PK1 cells, a porcine kidney-derived cell line, are a widely used model for studying renal tubular cell function. scite.aicellosaurus.org In this cell line, calcitonin is a potent stimulator of plasminogen activator production. nih.govresearchgate.netoup.com Studies have shown that salmon calcitonin can increase plasminogen activator production by up to 1,000-fold. oup.com

This effect is mediated through the calcitonin receptor. nih.gov In a subclone of LLC-PK1 cells that lacked calcitonin binding sites, no increase in plasminogen activator production was observed upon treatment. scite.ainih.gov The signaling pathway involves the stimulation of adenylate cyclase activity and a subsequent increase in intracellular cyclic AMP (cAMP). nih.govcore.ac.ukcore.ac.uk The extent of urokinase-type plasminogen activator (uPA) induction by calcitonin is directly correlated with the levels of activated cAMP-dependent protein kinase (PKA). core.ac.uk Comparative studies in this cell line have shown that salmon calcitonin is more potent than human calcitonin and calcitonin gene-related peptide (CGRP) in stimulating both adenylate cyclase and plasminogen activator production. nih.gov

Table 2: Summary of Eel Calcitonin TFA Effects in Cellular Models

Cell Line Model System For Key Effect of Eel Calcitonin (or related calcitonins) Associated Mechanism Reference(s)
Anterior Pituitary Cells Hormone Secretion Bimodal modulation of prolactin release: acute stimulation, chronic inhibition. Modulation of phosphoinositide hydrolysis. nih.govtandfonline.comnih.gov
UMR-106 Osteoblasts Reduction of PTH-stimulated protein kinase C activation. Interference with phosphoinositide turnover. nih.gov
LLC-PK1 Renal Tubular Cells Potent stimulation of plasminogen activator production. Receptor-mediated activation of adenylate cyclase and cAMP/PKA pathway. nih.govcore.ac.ukcore.ac.uk

Investigations in Osteoblast-like Cell Lines (e.g., UMR-106 cells, protein kinase C activation)

Biochemical Pathways Regulated by Eel Calcitonin in Non-Human Systems

Eel calcitonin, and its synthetic analogue elcatonin ([Asu1,7]-eel calcitonin), modulates several key biochemical pathways in non-human research models. physiology.org Its actions are primarily mediated through the calcitonin receptor (CTR), a G protein-coupled receptor, which can activate multiple downstream signaling cascades. nih.govoup.com The primary pathways influenced involve the regulation of mineral metabolism, particularly through actions on bone cells, and the modulation of intracellular second messenger systems like the inositol phosphate pathway. nih.govreboundhealth.com

Eel calcitonin exerts a potent and direct inhibitory effect on osteoclastic bone resorption, which is the fundamental mechanism by which it regulates calcium and phosphate metabolism at the cellular level. physiology.orgmdpi.com In ex vivo models using isolated osteoclasts or bone tissue cultures, eel calcitonin demonstrates a rapid and dose-dependent suppression of osteoclast function. oup.comnih.gov

The primary action of calcitonin is to inhibit the bone-resorbing activity of osteoclasts. chemsrc.comnih.gov This process involves the disruption of the osteoclast's cytoskeletal organization, specifically the actin ring, which is essential for the cell to attach to the bone surface and form a sealing zone for resorption. oup.com Elcatonin, a synthetic and stable analogue of eel calcitonin, has been shown to disrupt these actin rings and consequently inhibit the formation of resorption pits on dentine slices in a dose-dependent manner. oup.com This inhibition of bone matrix degradation directly prevents the release of calcium and phosphate into the local environment.

Research comparing elcatonin to other calcitonins in ex vivo models has quantified its potent effects. In assays using disaggregated rat osteoclasts on cortical bone slices, elcatonin demonstrated significant inhibition of pit formation. nih.gov Similarly, in models of parathyroid hormone (PTH)-stimulated calcium release from pre-labeled fetal rat bone, elcatonin effectively counteracted the resorptive stimulus. nih.gov These studies confirm that eel calcitonin directly modulates mineral metabolism by acting on osteoclasts to prevent the breakdown of bone tissue. nih.govwikipedia.org

Table 1: Inhibitory Activity of Elcatonin ([Asu1,7]-eel calcitonin) in Ex Vivo Bone Resorption Models
Assay ModelParameter MeasuredInhibitorIC₅₀ (Concentration for 50% Inhibition)Reference
Disaggregated Rat Osteoclasts on Bone SlicesPit FormationElcatonin0.015 pg/ml nih.gov
PTH-Stimulated Fetal Rat Bone⁴⁵Ca ReleaseElcatonin4.8 pM nih.gov

Beyond its well-established effects on the cyclic AMP (cAMP) pathway, the calcitonin receptor can also couple to the phospholipase C (PLC) signaling cascade. nih.gov Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two key second messengers: inositol phosphates (such as inositol trisphosphate, IP₃) and diacylglycerol (DAG). reboundhealth.com This pathway is crucial for mobilizing intracellular calcium stores. nih.govreboundhealth.com

Research in non-human cell systems has shown that eel calcitonin can directly modulate this signaling network. In primary cultures of rat anterior pituitary cells, a single treatment with eel calcitonin or its analogue, [Asu1,7]eel-calcitonin, induces a concentration-dependent increase in the accumulation of inositol phosphates. chemsrc.comnih.govnih.gov This effect was more potent compared to that of salmon calcitonin, which was found to be inactive in stimulating inositol phosphate accumulation in the same model. nih.gov

Interestingly, the effect of eel calcitonin on this pathway appears to be bimodal. While a short-term incubation with [Asu1,7]eel-calcitonin stimulates inositol phosphate formation, a long-term preincubation has the opposite effect, reducing both basal and thyrotropin-releasing hormone (TRH)-induced inositol phosphate accumulation. nih.gov This suggests a complex regulatory role for eel calcitonin, where its influence on cellular signaling can vary depending on the duration of exposure. nih.gov These findings indicate that some of the biological effects of eel calcitonin may be attributed to its interference with intracellular events initiated by the modulation of phosphoinositide turnover. reboundhealth.comnih.gov

Table 2: Effect of Eel Calcitonin on Inositol Phosphate (IP) Accumulation in Cultured Rat Anterior Pituitary Cells
CompoundTreatment ConditionEffect on IP AccumulationReference
Eel CalcitoninSingle TreatmentStimulation nih.gov
[Asu1,7]eel-calcitoninSingle Treatment (Short-term)Concentration-dependent increase nih.govnih.gov
[Asu1,7]eel-calcitoninLong-term PreincubationInhibition of basal and TRH-stimulated IP formation nih.gov
Salmon CalcitoninSingle TreatmentInactive nih.gov

Stability, Degradation, and Analytical Method Development for Research Applications

Chemical Stability Assessments in Solution

The stability of eel calcitonin in aqueous solutions is a critical parameter for ensuring the reliability and reproducibility of in vitro research. Degradation can occur through several chemical pathways, primarily hydrolysis and oxidation, which alter the peptide's structure and, consequently, its biological activity.

Hydrolytic degradation involves the cleavage of peptide bonds or the modification of specific amino acid side chains. For eel calcitonin, the primary sites susceptible to hydrolysis are the asparagine (Asn) and glutamine (Gln) residues, which can undergo deamidation. This process involves the formation of a cyclic imide intermediate, which then hydrolyzes to form a mixture of aspartic acid (Asp) and isoaspartic acid (iso-Asp) residues. The rate of deamidation is highly dependent on pH and temperature, with increased rates observed under neutral to alkaline conditions.

Another key hydrolytic event is the cleavage of the peptide backbone, particularly at Asp-Xxx peptide bonds, which are known to be labile, especially under acidic conditions. The disulfide bridge between cysteine residues at positions 1 and 7 is generally stable but can be susceptible to cleavage under extreme pH conditions or in the presence of reducing agents.

Table 1: Summary of pH-Dependent Hydrolytic Degradation of Eel Calcitonin

pH Range Primary Degradation Pathway Susceptible Residues Resulting Products
Acidic (pH < 4) Peptide Bond Cleavage Asp-Gly (15-16) Truncated peptide fragments

Oxidation is another significant degradation pathway, primarily affecting methionine (Met) and, to a lesser extent, cysteine (Cys) and tyrosine (Tyr) residues. The methionine at position 8 is particularly susceptible to oxidation, forming methionine sulfoxide (B87167). This modification can be induced by exposure to atmospheric oxygen, trace metal ions, or reactive oxygen species present in solution. The oxidation of the Met residue can lead to a conformational change in the peptide, potentially impacting its biological activity. While the Cys residues are protected by the disulfide bridge, severe oxidative stress can lead to the formation of cysteic acid.

Hydrolytic Degradation Pathways

Enzymatic Degradation Studies in Biological Matrices

For in vitro studies involving biological matrices such as serum, plasma, or cell culture media, the enzymatic degradation of eel calcitonin is a major consideration. Proteolytic enzymes present in these systems can rapidly cleave the peptide, leading to its inactivation.

Eel calcitonin's susceptibility to enzymatic degradation has been investigated in various in vitro systems, including kidney and liver homogenates. These studies have shown that the peptide is rapidly metabolized. The primary enzymes responsible for its degradation are believed to be endopeptidases and aminopeptidases. The rate of degradation is significantly faster in kidney homogenates compared to liver homogenates, suggesting that the kidney is a primary site of calcitonin metabolism. The disulfide bridge and the C-terminal prolinamide are structural features that confer a degree of resistance to certain proteases compared to other linear peptides.

The identification of degradation products and cleavage sites provides valuable insights into the metabolic fate of eel calcitonin. Studies utilizing techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) have elucidated the primary cleavage points. Cleavage has been observed at multiple sites along the peptide backbone, indicating the involvement of several different proteases.

Table 2: Identified Proteolytic Cleavage Sites in Eel Calcitonin

Cleavage Site (between residues) Resulting Fragments Potential Enzyme Class
Leu (12) - Ser (13) (1-12) and (13-32) Endopeptidase
Tyr (22) - Ser (23) (1-22) and (23-32) Endopeptidase
Asn (26) - Asn (27) (1-26) and (27-32) Endopeptidase

Proteolytic Susceptibility of Eel Calcitonin in In Vitro Systems

Analytical Methodologies for Research-Grade Calcitonin, eel TFA

The accurate analysis of research-grade eel calcitonin TFA is essential for quality control, stability assessment, and quantification in experimental samples. A combination of chromatographic and spectrometric techniques is typically employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of eel calcitonin and for separating it from its degradation products. A C18 column is typically used with a mobile phase consisting of an aqueous buffer (often containing trifluoroacetic acid) and an organic modifier like acetonitrile (B52724). The gradient elution allows for the separation of closely related impurities, such as oxidized and deamidated forms.

Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is indispensable for the structural characterization of eel calcitonin and its degradation products. Electrospray ionization (ESI) is a commonly used ionization technique. High-resolution mass spectrometry can confirm the elemental composition, while tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the exact locations of modifications or cleavage sites.

Amino Acid Analysis (AAA): Amino acid analysis is used to confirm the amino acid composition of the peptide and to accurately determine its concentration. This involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified, typically by ion-exchange chromatography or reversed-phase HPLC after derivatization.

These analytical methods, when used in combination, provide a comprehensive characterization of eel calcitonin TFA, ensuring the quality and integrity of the material used in research applications.

Development and Validation of Chromatographic Methods (e.g., RP-HPLC) for Purity and Identity

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis of eel calcitonin and other calcitonin analogues. turkjps.org The development and validation of these methods are crucial for ensuring the quality of the peptide used in research.

A typical RP-HPLC method for calcitonin analysis involves a C18 or C8 column. mdpi.comingentaconnect.comoup.com The mobile phase usually consists of an aqueous component and an organic modifier, most commonly acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA). ingentaconnect.comresearchgate.net The addition of 0.1% TFA is often sufficient to achieve good peak symmetry and resolution. oup.com The retention of calcitonins is highly sensitive to the concentration of the organic modifier; for instance, a mere 3% increase in acetonitrile concentration can dramatically decrease the retention time of salmon calcitonin.

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), ensures that the analytical procedure is fit for its intended purpose. turkjps.org Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. For salmon calcitonin, linearity has been established in ranges such as 10–100 μg/ml and 2.5–50 μg/mL. turkjps.orgingentaconnect.com

Accuracy: This is often determined by recovery studies, with average recoveries for salmon calcitonin methods reported to be around 100.64%. turkjps.org

Precision: This is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). For a validated salmon calcitonin method, the relative standard deviations (RSD) for intra- and inter-day precision were found to be less than 2.0%. turkjps.org

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. kku.ac.th

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a salmon calcitonin assay, LOD and LOQ were reported as 1 μg/mL and 2.5 μg/mL, respectively. turkjps.org

The following table summarizes typical parameters for an RP-HPLC method for calcitonin analysis:

ParameterTypical Value/ConditionSource
Column Reversed-phase C18 or C8 mdpi.comingentaconnect.comoup.com
Mobile Phase A 0.1% TFA in water oup.comresearchgate.net
Mobile Phase B 0.1% TFA in acetonitrile oup.comresearchgate.net
Detection UV at 210-220 nm turkjps.orgingentaconnect.com
Flow Rate 1.0 mL/min turkjps.orgingentaconnect.com
Column Temperature Often ambient, but can be elevated (e.g., 65°C) turkjps.org

Impact of Trifluoroacetate (B77799) (TFA) Counterion on Peptide Analysis and Biological Assay Outcomes

Trifluoroacetic acid (TFA) is ubiquitously used in the solid-phase synthesis and purification of peptides, including eel calcitonin. mdpi.comnih.gov Consequently, the final lyophilized peptide is often a TFA salt. innovagen.com While essential for the purification process, the residual TFA counterion can significantly impact both analytical characterization and biological assay results. nih.govgenscript.com

Impact on Analysis:

Chromatography: TFA acts as an ion-pairing agent in RP-HPLC, improving peak shape and resolution for positively charged peptides. nih.gov It helps to mask the secondary interactions between the peptide's basic residues and the stationary phase, leading to retention based primarily on hydrophobicity. nih.gov

Spectroscopy: TFA can interfere with structural analysis techniques like Fourier-transform infrared (FTIR) spectroscopy. It has a strong absorbance band around 1673 cm⁻¹, which can overlap with and obscure the amide I band of the peptide, complicating secondary structure determination. genscript.comgenscript.com

Impact on Biological Assays:

The presence of TFA in peptide preparations can lead to unexpected and often undesirable effects in cellular and in vivo studies. genscript.comgenscript.com It has been shown that TFA can:

Inhibit cell proliferation: Studies have demonstrated that TFA can inhibit the proliferation of cell types like osteoblasts and chondrocytes. mdpi.comgenscript.comgenscript.com

Stimulate cell growth: In other instances, such as with glioma cells, TFA has been found to stimulate cell growth. genscript.comgenscript.com

Induce T-cell responses: TFA-modified liver proteins have been found to potentially induce T-cell responses and enhance the production of proinflammatory cytokines. nih.gov

Due to these potential interferences, it is often recommended to exchange the TFA counterion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride, especially for sensitive cellular assays. innovagen.comgenscript.com

Quantification Methods for Research Sample Analysis

Accurate quantification of eel calcitonin TFA in research samples is critical for obtaining reliable and reproducible data. Several methods are available, with the choice depending on the sample matrix, required sensitivity, and available instrumentation.

RP-HPLC with UV Detection: As described previously, validated RP-HPLC methods are a primary tool for the quantification of calcitonin. turkjps.org By constructing a standard curve with known concentrations of the peptide, the concentration in an unknown sample can be determined by measuring its peak area. turkjps.org This method is widely used for quantifying calcitonin in raw materials and pharmaceutical formulations. turkjps.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for identifying and quantifying peptides and their impurities in complex matrices. ingentaconnect.comnih.gov High-resolution mass spectrometry (HRMS) coupled with LC can be used for the accurate quantification of calcitonin and its structurally related impurities. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive immunoassay used for quantifying peptides in biological fluids like plasma. neurelis.com Commercial ELISA kits are available for the quantification of calcitonin, offering detection limits in the picogram per milliliter (pg/mL) range. neurelis.com

The following table provides a comparison of these quantification methods:

MethodPrincipleAdvantagesDisadvantages
RP-HPLC-UV Separation by chromatography, detection by UV absorbanceRobust, reproducible, widely availableLower sensitivity compared to LC-MS and ELISA
LC-MS Separation by chromatography, detection by mass-to-charge ratioHigh sensitivity and specificity, structural informationHigher cost and complexity
ELISA Antigen-antibody binding with enzymatic detectionVery high sensitivity, suitable for biological matricesPotential for cross-reactivity, can be more variable than chromatographic methods

Advanced Research Models and Methodological Innovations

Development of Specialized In Vitro Assay Systems

To facilitate detailed investigation into the bioactivity of Calcitonin, eel TFA and its derivatives, specialized in vitro systems have been established. These assays provide controlled environments for dissecting molecular interactions and signaling pathways, offering advantages in terms of speed, cost-effectiveness, and suitability for high-throughput applications. mdpi.com

The primary mechanism of action for calcitonin involves its binding to the calcitonin receptor (CTR), a G-protein coupled receptor (GPCR). google.cominnoprot.com This binding event activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). google.com This signaling cascade forms the basis for powerful cell-based reporter assays designed to quantify receptor activation.

These assay systems typically utilize engineered cell lines that stably express the calcitonin receptor. google.cominnoprot.com The key innovation is the introduction of a reporter gene, such as firefly luciferase, whose expression is controlled by a cAMP Response Element (CRE) promoter. google.combpsbioscience.com When an agonist like this compound binds to the receptor, the subsequent rise in cAMP levels activates the CRE promoter, driving the expression of the luciferase enzyme. bpsbioscience.com The resulting light output can be measured and is directly proportional to the level of receptor activation, allowing for precise determination of the potency and efficacy of test compounds. bpsbioscience.com Such assays are invaluable for screening libraries of calcitonin analogs to identify modifications that enhance receptor activity. google.com

Table 1: Principles of Cell-Based Reporter Assays for Calcitonin Receptor Activity

Assay ComponentFunctionMeasurement PrincipleReference
Host Cell Line (e.g., HEK293, BHK)Provides the cellular machinery for receptor expression and signaling.Engineered to stably express the target receptor and reporter system. google.combpsbioscience.com
Calcitonin Receptor (CTR)The specific GPCR target for calcitonin and its analogs.Binding of a ligand (agonist) initiates the intracellular signaling cascade. innoprot.com
cAMP Signaling PathwayThe primary signal transduction pathway activated by the CTR.Ligand binding increases intracellular cAMP concentration. google.com
CRE-Luciferase Reporter SystemA genetic construct linking cAMP levels to a measurable output.cAMP activates the CRE promoter, driving luciferase expression, which produces a luminescent signal. google.combpsbioscience.com

The search for improved calcitonin analogs necessitates the screening of large numbers of compounds. Microfluidic systems, or "lab-on-a-chip" technologies, have emerged as a powerful platform for high-throughput screening (HTS) in drug discovery. nih.gov These devices manipulate minute volumes of fluids in precisely fabricated microchannels, offering significant advantages over conventional HTS methods. nih.govresearchgate.net

For screening this compound analogs, microfluidic chips can be designed to automate cell-based assays. nih.gov This approach drastically reduces the consumption of expensive reagents and rare peptide analogs. nih.gov Furthermore, the microenvironment within these chips can be engineered to more closely mimic physiological conditions, potentially providing more relevant data on compound activity. mdpi.comnih.gov The integration of cell culture, compound administration, and detection on a single chip enables rapid and parallel analysis of numerous analogs, accelerating the identification of lead candidates with desirable characteristics. google.com

Table 2: Advantages of Microfluidic Systems for Screening Calcitonin Analogs

AdvantageDescriptionReference
High ThroughputEnables the rapid, parallel screening of large libraries of peptide analogs. nih.gov
Reduced Reagent ConsumptionUtilizes nanoliter to picoliter volumes, significantly lowering the cost per assay. nih.gov
Physiologically Relevant ModelsAllows for the creation of 3D cell cultures and microenvironments that better mimic in vivo conditions. mdpi.comnih.gov
Automation and IntegrationCombines multiple experimental steps (cell culture, dosing, analysis) onto a single device, reducing manual labor and variability. researchgate.netgoogle.com
High SensitivityThe small detection volumes can lead to increased sensitivity in analytical measurements. researchgate.net

Cell-Based Reporter Assays for Calcitonin Receptor Activity

Application in Non-Human Animal Models for Mechanistic Studies

While in vitro assays are crucial for initial screening, non-human animal models remain indispensable for understanding the integrated physiological effects of this compound and its analogs. google.comgoogle.com These models allow for the investigation of complex processes such as calcium homeostasis and bone metabolism in a whole-organism context.

A hallmark biological effect of calcitonin is its ability to lower serum calcium levels, a response known as hypocalcemia. This effect is primarily due to the inhibition of calcium release from bone. google.com The hypocalcemic response in rats is a well-established and widely used in vivo bioassay to determine the potency of calcitonin preparations. google.com

In a typical study, young male rats are administered the test compound, and blood samples are collected over time to measure changes in serum calcium concentration. google.com Studies using elcatonin, a synthetic analog of eel calcitonin, in hypercalcemic mouse models demonstrated a potent and dose-dependent hypocalcemic effect. nih.gov The maximum effect was observed approximately two hours after administration. nih.gov This model is critical for confirming the in vivo bioactivity of new analogs identified through in vitro screening.

Table 3: Findings of Elcatonin (Eel Calcitonin Analog) in a Hypercalcemic Mouse Model

ParameterObservationReference
Primary EffectPotent hypocalcemic (calcium-lowering) effect. nih.gov
Dose-ResponseThe hypocalcemic effect was dose-related. nih.gov
Time to Peak EffectThe effect reached its peak at 2 hours post-administration. nih.gov
Efficacy in HypercalcemiaDemonstrated a strong hypocalcemic effect even in models of severe hypercalcemia. nih.gov
Effect with Repeated DosingDaily administration for 5 days did not lead to a reduction in the hypocalcemic effect (tachyphylaxis). nih.gov

To study the effects of this compound on bone health, particularly in the context of postmenopausal osteoporosis, the ovariectomized (OVX) rodent model is widely used. google.comgoogle.com Ovariectomy induces estrogen deficiency, leading to bone loss that is qualitatively similar to that seen in postmenopausal women. google.comgoogle.com

In a study using a rat model of osteoporosis induced by a combination of ovariectomy and immobilization, the administration of (Asu1,7)-eel calcitonin demonstrated a clear preventive effect on bone loss. nih.gov The treatment resulted in significantly increased femur scores, higher bone photodensity, and greater dry and ash weight of the bones in a nearly dose-dependent manner. nih.gov Histomorphometric analysis revealed that the highest dose significantly lowered both fractional bone resorption and formation surfaces. nih.gov Another study in OVX rats found that calcitonin treatment reduced bone loss by decreasing serum markers of bone resorption (TRAP5b, CTX-1) and increasing markers of bone formation (osteocalcin, P1NP). frontiersin.org These models are essential for evaluating the therapeutic potential of calcitonin analogs for treating bone disorders. medchemexpress.com

Table 4: Effects of (Asu1,7)-Eel Calcitonin in Ovariectomized/Immobilized Rats

Parameter MeasuredEffect of (Asu1,7)-Eel Calcitonin TreatmentReference
Femur ScoresSignificantly increased at doses ≥ 1.0 MRC unit/kg. nih.gov
PhotodensitySignificantly higher at doses ≥ 2.5 MRC unit/kg. nih.gov
Bone Dry Weight & Ash WeightSignificantly higher in 2.5 and 5.0 MRC unit/kg groups. nih.gov
Fractional Resorption SurfaceSignificantly lower in the 5.0 MRC unit/kg group. nih.gov
Fractional Formation SurfaceSignificantly lower in the 5.0 MRC unit/kg group. nih.gov
Tetracycline Uptake (Mineralization)Significantly lower at doses ≥ 1.0 MRC unit/kg. nih.gov

Research has identified diuretic hormones in insects that bear a structural resemblance to the calcitonin peptide family. nih.govup.ac.za For instance, a 31-amino acid peptide isolated from the cockroach Diploptera punctata, named Dippu-DH31, has a low sequence similarity to other insect diuretic hormones but a notable similarity to vertebrate calcitonins, including that of the eel. nih.govresearchgate.net

This discovery presents a unique model for comparative peptide characterization. Studies have shown that chicken calcitonin can stimulate fluid secretion in the Malpighian tubules (the insect equivalent of kidneys) of D. punctata, suggesting a functional conservation of the receptor-ligand interaction across vast evolutionary distances. nih.govbiologists.com Although direct studies with this compound in these specific insect models are not extensively documented, the existence of this calcitonin-like signaling system in insects provides a powerful tool for investigating the fundamental structural requirements for receptor binding and activation, offering insights into the evolution of this peptide hormone family. nih.gov

Table 5: Sequence Alignment of a Cockroach Calcitonin-Like Peptide and Eel Calcitonin

PeptideAmino Acid SequenceReference
Dippu-DH31 (Cockroach)S P S L S K N V L D L L T R R G N A A A R Q L L A A E I A R F - NH2 nih.gov
Eel CalcitoninC S N L S T C V L G K L S Q E L H K L Q T Y P R T N T G S G T P - NH2 nih.gov

Note: Identical residues are not highlighted but comparison shows shared motifs suggesting a common ancestral origin.

Investigation of Bone Metabolism Regulation in Ovariectomized Animal Models

Peptide Delivery and Formulation Strategies for Research Studies (non-clinical)

The effective delivery of peptide-based compounds like eel calcitonin TFA in a research setting is a significant hurdle due to their susceptibility to degradation and poor absorption. To address these challenges, various formulation strategies are being developed and evaluated in non-clinical models. These strategies aim to protect the peptide from degradation, control its release, and enhance its stability and solubility.

Encapsulation technologies are at the forefront of developing sustained-release formulations for eel calcitonin in research applications. These technologies involve entrapping the peptide within a protective matrix, which then biodegrades to release the active compound over an extended period.

One notable approach involves the use of poly(lactic-co-glycolic acid) (PLGA) nanospheres . A study by Kawashima et al. explored two different methods for preparing PLGA nanospheres containing eel calcitonin (eCT). researchgate.net The emulsion diffusion method in oil was found to be more efficient for encapsulation and resulted in a sustained release of eCT for up to 14 days, a significant improvement compared to the two-day release from nanospheres prepared in an aqueous solution. researchgate.net This difference was attributed to the larger particle size of the nanospheres prepared in oil (approximately 700 nm) compared to those prepared in water (approximately 250 nm). researchgate.net

Another promising avenue of research is the use of pectin-liposome nanocomplexes . These self-assembling systems are formed by mixing cationic liposomes with a pectin (B1162225) solution. nih.gov Research has shown that these nanocomplexes, particularly those made with low degree of esterification (DE) pectin, exhibit strong mucoadhesive properties in the small intestine of rats. nih.gov This enhanced adhesion prolongs the contact time with the intestinal mucosa, leading to improved absorption of the encapsulated eel calcitonin. nih.gov

Furthermore, azopolymer-coated pellets have been investigated for the colon-specific delivery of an analogue of eel calcitonin, [Asu1,7]eel-calcitonin. researchgate.net These pellets are designed to remain intact in the upper gastrointestinal tract and release their payload in the colon, where enzymatic degradation may be lower. researchgate.netucl.ac.uk Studies in rats have demonstrated that this targeted delivery system can achieve a notable pharmacological effect. researchgate.net

Encapsulation TechnologyPolymer/LipidKey Findings in Non-Clinical ResearchReference
NanospheresPoly(lactic-co-glycolic acid) (PLGA)Oil-based emulsion diffusion method yielded larger particles (~700 nm) and sustained release of eel calcitonin for 14 days. researchgate.net
NanocomplexesPectin and Cationic LiposomesPLNs with low DE pectin showed strong mucoadhesion in the rat small intestine, enhancing and prolonging the reduction in plasma calcium levels. nih.gov
Coated PelletsAzopolymerDemonstrated colon-specific delivery of [Asu1,7]eel-calcitonin in rats, leading to a significant hypocalcemic effect. researchgate.netucl.ac.uk

The inherent instability and limited solubility of peptides like eel calcitonin TFA in aqueous environments pose significant challenges for conducting reliable in vitro and in vivo research. Various strategies are being employed to overcome these limitations.

For in vitro studies, maintaining the stability of eel calcitonin in culture media or buffer solutions is critical. The trifluoroacetate (B77799) (TFA) salt form of the peptide itself can influence its solubility and stability characteristics. Commercial suppliers often provide solubility information, for instance, eel calcitonin TFA is soluble in dimethyl sulfoxide (B87167) (DMSO) and to some extent in water. arctomsci.comglpbio.comcaymanchem.com The pH of the solution is a critical factor, with acidic conditions generally favoring the stability of calcitonins. researchgate.net For example, studies on salmon calcitonin, a closely related peptide, have shown that a pH of around 3.3 provides maximum stability in aqueous solutions. researchgate.net The use of specific buffers, such as acetate (B1210297) buffer, can also help in maintaining the peptide's integrity during experiments.

To enhance stability, researchers have explored the use of various excipients. For instance, the semi-synthetic analog, [Asu1,7]eel calcitonin , was developed to have greater stability compared to the natural form by substituting the disulfide bond. cpcscientific.com This analog has shown comparable stability to eel calcitonin when incubated in rabbit liver or kidney extracts. nih.gov

For improving intestinal absorption in in vivo research models, permeation enhancers are co-administered with the peptide. Nitric oxide donors, for example, have been shown to enhance the intestinal transport and absorption of [Asu1,7]-eel calcitonin in rats. mdpi.com The co-administration of protease inhibitors is another strategy to protect the peptide from enzymatic degradation in the gastrointestinal tract. researchgate.netunimi.it

StrategyMethod/AgentObserved Effect in Research SettingReference
Enhancing StabilitypH AdjustmentAcidic pH (e.g., 3.3 for salmon calcitonin) generally improves stability in aqueous solutions. researchgate.net
Analog Development[Asu1,7]eel calcitonin shows enhanced stability due to modification of the disulfide bridge. nih.govcpcscientific.com
Improving SolubilitySolvent SelectionSoluble in DMSO (e.g., at 10 mM) and water (e.g., at 10 mg/ml). arctomsci.comglpbio.comcaymanchem.com
Use of TFA SaltThe trifluoroacetate counter-ion can influence the peptide's solubility and chromatographic behavior.
Enhancing In Vivo AbsorptionPermeation EnhancersNitric oxide donors increased intestinal transport of [Asu1,7]-eel calcitonin in rats. mdpi.com
Protease InhibitorsCo-administration protects the peptide from enzymatic degradation in the gut. researchgate.netunimi.it

Future Research Directions and Unexplored Avenues

Integration of Omics Technologies in Calcitonin Research

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, holistic approach to understanding the complex biological pathways influenced by calcitonin.

Transcriptomics and Proteomics: The study of gene and protein expression changes in response to eel calcitonin TFA can provide a comprehensive map of its cellular and systemic effects. For instance, transcriptomic analysis of cardiac muscle tissue has been used to investigate the effects of calcitonin gene-related peptide (CGRP), a related peptide, in the context of septic cardiomyopathy. nih.gov Similar approaches could elucidate the full spectrum of genes and proteins regulated by eel calcitonin in bone cells, kidney tubules, and other target tissues. This could reveal novel signaling pathways and downstream effectors beyond the well-established cyclic AMP (cAMP) pathway. researchgate.net Furthermore, proteomic and metabolomic analyses have been proposed to identify new biomarkers and understand the pathogenesis of diseases like acute pancreatitis, where CGRP plays a protective role. nih.gov

Metabolomics: This burgeoning field focuses on the comprehensive analysis of small-molecule metabolites in biological systems. nih.gov Investigating the metabolomic profile of cells or organisms treated with eel calcitonin TFA could reveal subtle yet significant shifts in metabolic pathways. For example, understanding how calcitonin modulates amino acid metabolism could provide new insights into its physiological functions. nih.gov An integrated "holomics" approach, combining various omics datasets with artificial intelligence, is seen as a powerful strategy to untangle the complexities of calcitonin's roles in both health and disease. researchgate.netresearchgate.net

Advanced Imaging Techniques for Receptor-Ligand Interactions

A detailed understanding of how eel calcitonin TFA interacts with its receptor is crucial for designing more potent and specific therapeutic agents. Recent advancements in imaging technologies are enabling researchers to visualize these interactions with unprecedented detail.

Cryo-Electron Microscopy (Cryo-EM): This high-resolution imaging technique has revolutionized structural biology, allowing for the detailed visualization of protein complexes in their near-native state. researchgate.net Applying cryo-EM to the calcitonin receptor (CTR) in complex with eel calcitonin and its associated receptor activity-modifying proteins (RAMPs) could provide atomic-level insights into the binding mechanism. researchgate.net This structural information is invaluable for understanding the basis of the higher potency and longer duration of action of eel calcitonin compared to its human counterpart. ontosight.ai

Live-Cell Imaging and Fluorescent Probes: The use of novel fluorescent probes allows for the real-time tracking of receptor-ligand interactions and subsequent cellular events in living cells. otago.ac.nz Techniques like Bioluminescence Resonance Energy Transfer (BRET) can quantify the proximity of the receptor to other cellular proteins, such as β-arrestins, which are involved in receptor internalization. pnas.org These methods can help to dissect the dynamic processes of receptor activation, signaling, and trafficking, revealing key differences in how various calcitonin analogues and related peptides engage with the receptor complex. otago.ac.nzpnas.org For example, studies have already shown distinct patterns of internalization for different CGRP receptors, highlighting the complexity of this receptor system. otago.ac.nz

Novel Applications as a Research Tool in Peptide Science and Endocrinology

Beyond its direct therapeutic potential, eel calcitonin TFA serves as a valuable research tool for exploring fundamental concepts in peptide science and endocrinology.

Peptide Engineering and Structure-Activity Relationship Studies: The unique amino acid sequence of eel calcitonin, which confers its high stability and potency, makes it an excellent model for peptide engineering studies. nih.govresearchgate.net By creating synthetic analogs with specific amino acid substitutions, researchers can probe the structural determinants of receptor binding and activation. nih.govresearchgate.net This knowledge can be applied to the design of novel peptides with improved pharmacological properties, not only for the calcitonin receptor but for other related G protein-coupled receptors (GPCRs) as well. eurekaselect.com

Exploring Receptor Heterodimerization and Signaling Bias: The calcitonin receptor is a classic example of a GPCR that can form heterodimers with RAMPs, leading to receptors with different ligand specificities. researchgate.netmdpi.com Eel calcitonin TFA can be used as a specific probe to investigate the pharmacology of these different receptor complexes. Furthermore, the concept of "tethered ligands," where the peptide is fused to a RAMP, has been explored as a way to create membrane-anchored ligands that can selectively activate receptors on specific cells. nih.gov This innovative approach could pave the way for highly targeted therapies with reduced systemic side effects.

Investigating Neuroendocrine Pathways: Calcitonin and the related peptide CGRP are widely distributed in both the central and peripheral nervous systems and are involved in various physiological processes, including pain transmission and inflammation. researchgate.netfrontiersin.orgfrontiersin.org Eel calcitonin, with its potent and long-lasting effects, can be a valuable tool to unravel the complex roles of the calcitonin family of peptides in neuroendocrinology. researchgate.netfrontiersin.org Understanding these roles could open up new therapeutic avenues for a range of conditions, from migraine to neuropathic pain. rjptonline.orgfrontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.